Levofloxacin Hydrate

Description

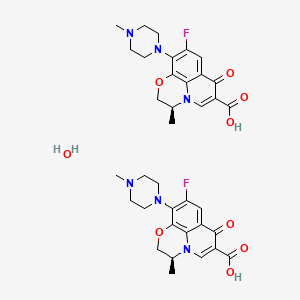

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H20FN3O4.H2O/c2*1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h2*7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H2/t2*10-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIQUYDRLGGZOL-RCWTXCDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42F2N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160533 | |

| Record name | Levofloxacin hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138199-71-0 | |

| Record name | Levofloxacin hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138199710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levofloxacin hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GNT3Y5LMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and characterization of levofloxacin hemihydrate

An In-depth Technical Guide on the Synthesis and Characterization of Levofloxacin Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin, the levo-isomer of ofloxacin, is a broad-spectrum fluoroquinolone antibiotic widely used to treat a variety of bacterial infections.[1] It functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription.[2] The most stable solid-state form of levofloxacin under ambient conditions is its hemihydrate (C₁₈H₂₀FN₃O₄ · ½ H₂O).[1][3] This technical guide provides a comprehensive overview of the synthesis and characterization of levofloxacin hemihydrate. It includes detailed experimental protocols for its preparation from crude levofloxacin and a suite of analytical techniques for its thorough characterization, including Powder X-ray Diffraction (PXRD), thermal analysis (DSC/TGA), and spectroscopic methods (FTIR, UV-Vis). Quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility for researchers in the field.

Synthesis of Levofloxacin Hemihydrate

The synthesis is a two-stage process: first, the preparation of crude levofloxacin, followed by a specific crystallization procedure to obtain the desired hemihydrate form.

Stage 1: Synthesis of Crude Levofloxacin

The primary synthetic route involves the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][5]benzoxazine-6-carboxylic acid with N-methyl piperazine in a polar solvent.[1][2]

Experimental Protocol: Synthesis in Dimethyl Sulfoxide (DMSO)

-

A 2 L round-bottom flask is equipped with a mechanical stirrer, thermometer, and condenser.

-

(S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][5]benzoxazine-6-carboxylic acid (1 mole) is charged into the flask with N-methyl piperazine (2 moles) and 200 ml of DMSO.[1]

-

The reaction mixture is heated to 80°C and maintained at this temperature.[1]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, the crude levofloxacin is isolated for purification.

Data Presentation: Effect of Solvent on Crude Levofloxacin Synthesis

The choice of solvent significantly impacts the reaction time and overall yield of the crude product.

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Dimethyl Sulfoxide (DMSO) | 80 | 8 | 91.3 | [1][6] |

| Propylene Glycol Methyl Ether | 120 | 12 | 85 | [6] |

| n-Butanol | 120-125 | 5-12 | - | [2] |

| Isopropyl Alcohol | 80 | 12 | 75 | [6] |

| Neat (No Solvent) | 120 | 2.5 | 91.3 | [6][7] |

Stage 2: Purification and Formation of Levofloxacin Hemihydrate

The conversion of crude levofloxacin into its stable hemihydrate form is a critical crystallization step. The selection of the solvent system and, crucially, the precise amount of water, is paramount to prevent the formation of other polymorphic or hydrated forms.[6]

Experimental Protocol: Crystallization using Ethanol/Water

-

Crude levofloxacin (150 g) is dissolved in a mixture of ethanol (810 ml) and water (90 ml).[1]

-

Activated carbon (10 g) is added, and the mixture is stirred at reflux temperature for approximately 30 minutes.[1]

-

The hot solution is filtered to remove the activated carbon.

-

The filtrate is then cooled to 5-10°C and maintained at this temperature for 1 hour to allow for crystallization.[1]

-

The resulting solid product is collected by filtration and dried at 60-70°C until a constant weight is achieved.[1]

Data Presentation: Effect of Solvent System on Hemihydrate Formation

The moisture content of the final product is a key indicator of successful hemihydrate formation. An ethanol/water system with 20% to 30% (v/v) water has been shown to be an optimal choice.[1][6]

| Solvent System | Moisture Content (%) | Reference |

| Acetonitrile / Water | 2.2 | [1][6] |

| Isopropyl Alcohol / Water | 2.4 | [1][6] |

| Ethyl Acetate / Water | 2.1 | [1][6] |

| Ethanol / Water | 2.5 | [1][6] |

Visualization: Synthesis and Purification Workflow

References

- 1. sciforum.net [sciforum.net]

- 2. US7678903B2 - Process for the preparation of levofloxacin hemihydrate - Google Patents [patents.google.com]

- 3. Understanding the dehydration of levofloxacin hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanochemically Induced Solid-State Transformations of Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EP1451194B2 - Preparation of levofloxacin hemihydrate - Google Patents [patents.google.com]

Solubility Profile of Levofloxacin Hydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of levofloxacin hydrate in various organic solvents. Understanding the solubility of this potent fluoroquinolone antibiotic is critical for its formulation, purification, and the development of effective drug delivery systems. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data Presentation: Solubility of this compound

The solubility of this compound in organic solvents is influenced by factors such as the polarity of the solvent and the temperature. The following table summarizes available quantitative data. It is important to note that solubility can vary between different studies and experimental conditions.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Citation(s) |

| Ethanol | Not Specified | ~ 1 | [1] |

| Ethanol | Not Specified | 10 | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 25 | [1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 50 | [3] |

| Dimethylformamide (DMF) | Not Specified | ~ 30 | [1] |

Note: The search for a comprehensive dataset of this compound solubility in a wider range of organic solvents at varying temperatures, such as in 1-propanol, 2-propanol, 1-butanol, acetic acid, and ethyl acetate, did not yield a publicly accessible source with full quantitative data tables.

Experimental Protocols

The determination of solubility is a fundamental aspect of pre-formulation studies. The following are detailed methodologies for two common experimental techniques used to determine the solubility of active pharmaceutical ingredients like this compound.

Gravimetric Method (Shake-Flask Method)

The gravimetric, or shake-flask, method is a widely used technique for determining the equilibrium solubility of a compound. It relies on the direct measurement of the solute's mass in a saturated solution.

Materials and Apparatus:

-

This compound powder

-

Selected organic solvent

-

Conical flasks or sealed vials

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying

Procedure:

-

Preparation: Add an excess amount of this compound powder to a series of conical flasks or vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the flasks and place them in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles. This step should be performed quickly to minimize temperature fluctuations.

-

Analysis: Accurately weigh a clean, dry evaporating dish. Transfer a known volume of the clear, saturated filtrate into the pre-weighed dish and record the combined weight.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

-

Final Weighing: Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it again. The difference between this final weight and the initial weight of the empty dish gives the mass of the dissolved this compound.

-

Calculation: The solubility is then calculated, typically in mg/mL or g/100g of solvent.

UV-Vis Spectrophotometry Method

This method determines the concentration of a solute in a saturated solution by measuring its absorbance of ultraviolet-visible light and comparing it to a standard calibration curve.

Materials and Apparatus:

-

This compound powder

-

Selected organic solvent

-

Volumetric flasks and pipettes

-

Orbital shaker or magnetic stirrer with temperature control

-

UV-Vis Spectrophotometer

-

Filtration apparatus

-

Cuvettes (quartz for UV range)

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution of this compound in the desired organic solvent and separate the clear supernatant.

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the same organic solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for levofloxacin (approximately 299 nm) using the organic solvent as a blank.[1]

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Analysis:

-

Take a precise volume of the saturated filtrate and dilute it with the organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax.

-

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Then, account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Spectroscopic Analysis of Levofloxacin Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections. Its hemihydrate form is a common solid-state manifestation. A thorough understanding of its structural and chemical properties is paramount for drug development, quality control, and formulation studies. Spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, provide a powerful toolkit for the comprehensive characterization of levofloxacin hydrate. This technical guide offers an in-depth exploration of these analytical methods, complete with experimental protocols and data interpretation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound, based on the principle of absorption of ultraviolet or visible light by the molecule, which induces electronic transitions.

Experimental Protocol

A common method for the UV-Vis analysis of this compound involves the following steps:

-

Preparation of Standard Stock Solution: Accurately weigh and dissolve a precise amount of this compound reference standard in a suitable solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL). Common solvents include methanol, water, 0.1N HCl, and 10% v/v acetonitrile.[1][2][3]

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to create working standards of varying concentrations (e.g., 2-12 µg/mL).

-

Spectrophotometric Measurement: Record the absorbance of each working solution using a double-beam UV-Vis spectrophotometer over a scanning range of 200-400 nm.[1][2] A solvent blank is used as the reference.

-

Determination of λmax: Identify the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Plot a graph of absorbance versus concentration to generate a calibration curve. The linearity of this curve, as indicated by the correlation coefficient (R²), demonstrates the method's adherence to the Beer-Lambert law.

Quantitative Data

The λmax of this compound can vary slightly depending on the solvent used.

| Solvent | λmax (nm) | Concentration Range (µg/mL) | Correlation Coefficient (R²) |

| Water | 286.4 | 4 - 10 | > 0.997 |

| 10% v/v Acetonitrile | 288 | 2 - 12 | 0.9999 |

| Methanol | 298 | 3 - 8 | 0.9999 |

| Ethanol | 299.15 | 8.0 - 160.0 | - |

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation, which causes vibrational transitions.

Experimental Protocol

Two common techniques for solid-state IR analysis of this compound are:

-

Potassium Bromide (KBr) Disc Method:

-

Grind a small amount of this compound with dry KBr powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Analyze the pellet using an FTIR spectrometer.

-

-

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS):

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the neat this compound sample directly on the ATR crystal.

-

Acquire the spectrum.

-

Quantitative Data

The IR spectrum of this compound exhibits several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3272 | N-H stretch | Amine |

| ~3082, 2974, 2936 | C-H stretch | Aromatic/Aliphatic |

| ~1724 - 1731 | C=O stretch | Carboxylic acid |

| ~1629 | C=C stretch | Aromatic ring |

| ~1305, 1288 | C-O stretch | Ether/Carboxylic acid |

| ~1193 | C-F stretch | Fluoro group |

The prominent carbonyl (C=O) peak around 1724-1731 cm⁻¹ is a key diagnostic band for levofloxacin.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Experimental Protocol

The following protocol is based on the analysis of a 250 mM levofloxacin sample in DMSO-d₆:

-

Sample Preparation: Dissolve approximately 250 mg of this compound in 1 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Spectroscopy:

-

Acquire a single-scan ¹H NMR spectrum.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum using techniques such as Nuclear Overhauser Effect (NOE) polarization transfer and ¹H decoupling to enhance signal intensity and simplify the spectrum.

-

Quantitative Data

The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

¹H NMR Chemical Shifts (DMSO-d₆, 90 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment (Tentative) |

| ~8.6 | s | H-5 |

| ~7.6 | d | H-8 |

| ~7.0 | d | H-9 |

| ~4.4 | m | H-3 |

| ~4.3 | m | H-2a, H-2b |

| ~3.4 | m | Piperazine protons |

| ~2.4 | m | Piperazine protons |

| ~2.2 | s | N-CH₃ |

| ~1.4 | d | 3-CH₃ |

¹³C NMR Chemical Shifts (DMSO-d₆, 90 MHz)

| Chemical Shift (δ, ppm) | Assignment (Tentative) |

| ~176 | C-6 (COOH) |

| ~166 | C-7 (C=O) |

| ~156 | C-10a |

| ~147 | C-9a |

| ~138 | C-5a |

| ~120 | C-8 |

| ~118 | C-4a |

| ~106 | C-5 |

| ~66 | C-2 |

| ~55 | C-3 |

| ~50 | Piperazine carbons |

| ~48 | N-CH₃ |

| ~19 | 3-CH₃ |

Note: The assignments are tentative and may require further 2D NMR experiments for definitive confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Conclusion

The synergistic application of UV-Vis, IR, and NMR spectroscopy provides a robust framework for the comprehensive analysis of this compound. UV-Vis spectroscopy serves as a reliable method for quantitative determination. IR spectroscopy offers valuable insights into the functional groups present, confirming the key structural features of the molecule. NMR spectroscopy provides the most detailed structural information, enabling the precise assignment of protons and carbons within the molecular framework. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the development, analysis, and quality control of levofloxacin-based pharmaceutical products.

References

- 1. magritek.com [magritek.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Understanding the dehydration of levofloxacin hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001929) [hmdb.ca]

A Technical Guide to the Thermal Analysis of Levofloxacin Hemihydrate Dehydration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the thermal behavior of levofloxacin hemihydrate, focusing on its dehydration and subsequent solid-state transformations. Understanding these characteristics is critical for ensuring the stability, quality, and efficacy of levofloxacin in its solid dosage forms. Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, exists as a hemihydrate under ambient conditions, but can convert to several anhydrous crystalline forms upon heating.[1][2] This document summarizes key quantitative data, details common experimental protocols, and illustrates the transformation pathways involved.

Overview of Thermal Transitions

The thermal analysis of levofloxacin hemihydrate reveals a complex series of events. Upon heating, the initial process is the loss of water of hydration (dehydration). This dehydration does not lead to a single anhydrous form but rather results in the formation of a mixture of anhydrous polymorphs, primarily denoted as α, β, and γ.[1][3] Further heating can cause interconversions between these polymorphs before their eventual melting. A notable transition is the enantiotropic conversion of the γ form to a newer form, designated as δ, at around 54°C.[1][3]

Quantitative Data from Thermal Analysis

The following tables summarize the key quantitative data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the principal techniques for studying these transformations.

Table 1: Thermogravimetric Analysis (TGA) Data for Levofloxacin Hemihydrate Dehydration

| Parameter | Value | Description |

| Dehydration Temperature Range | 40 - 90 °C | The broad temperature range over which water loss occurs. |

| Observed Mass Loss | 2.35% - 2.56%[3][4] | The experimentally measured percentage of mass lost, corresponding to the water of hydration. |

| Theoretical Mass Loss | ~2.43%[3] | The calculated mass percentage of water in the hemihydrate form (0.5 moles of water). |

Table 2: Differential Scanning Calorimetry (DSC) Data for Thermal Events

| Thermal Event | Onset Temperature (°C) | Description |

| Dehydration | 40 - 80 °C[3] | A broad endothermic event corresponding to the loss of crystal water. |

| Polymorphic Conversion (γ → δ) | ~54 °C[1][3] | An enantiotropic conversion from the γ anhydrate form to the δ anhydrate form. |

| Melting of γ Form | ~224 - 227 °C[3][5] | A sharp endothermic peak representing the melting of the anhydrous γ polymorph. |

| Melting of β Form | ~228 - 231 °C[3][5] | A sharp endothermic peak representing the melting of the anhydrous β polymorph. |

| Melting of α Form | ~232 - 234 °C[3][5] | A sharp endothermic peak representing the melting of the anhydrous α polymorph. |

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reproducible results in thermal analysis. The following protocols are representative of those cited in the literature for analyzing levofloxacin hemihydrate.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events like melting, crystallization, and solid-state transitions.

-

Apparatus: A calibrated Differential Scanning Calorimeter (e.g., Mettler Toledo DSC, TA Instruments Q200).[2]

-

Sample Preparation: 1-5 mg of levofloxacin hemihydrate is weighed into aluminum pans.[2]

-

Pan Type: Sealed aluminum pans with lids pierced with one or more holes to allow evolved water vapor to escape.[2]

-

Atmosphere: A dynamic inert atmosphere, typically nitrogen, with a purge rate of 50 mL/min.[2][4]

-

Heating Rate: A constant heating rate, commonly 5 °C/min or 10 °C/min.[2][4]

-

Temperature Program: Samples are typically heated from ambient temperature (e.g., 25 °C) to a temperature above the final melting point (e.g., 250 °C).[2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to quantify the loss of volatiles, such as water in a hydrate.

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Approximately 2-20 mg of levofloxacin hemihydrate is placed in an open pan (typically aluminum or ceramic).[4][6]

-

Atmosphere: A dynamic inert atmosphere, typically nitrogen, with a flow rate of 50-85 mL/min.[4][6]

-

Heating Rate: Various heating rates can be used, often ranging from 10 °C/min to 30 °C/min.[4][6]

-

Temperature Program: The sample is heated from ambient temperature through the dehydration range and into the decomposition region (e.g., up to 500 °C) to observe both water loss and thermal degradation.[6]

Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive technique used to identify the crystalline phases of a solid material. It is essential for confirming the initial hemihydrate form and identifying the specific anhydrous polymorphs formed after dehydration.

-

Apparatus: A powder X-ray diffractometer.

-

Radiation Source: Copper (Cu) Kα radiation is commonly used.[2]

-

Instrument Settings: Typical operating conditions are a tube voltage of 30 kV and a current of 15 mA.[2]

-

Scan Parameters: Samples are scanned over a 2θ range, for example, from 5° to 40°, with a defined step size and scan rate.[2] High-temperature PXRD can also be employed to monitor structural changes in situ as the sample is heated.

Visualizing the Analysis and Transformation Pathways

Diagrams are provided below to illustrate the experimental workflow for thermal analysis and the complex dehydration and phase transformation pathway of levofloxacin hemihydrate.

Caption: Experimental workflow for the thermal analysis of levofloxacin hemihydrate.

Caption: Dehydration and phase transformation pathway of levofloxacin hemihydrate.

References

- 1. Understanding the dehydration of levofloxacin hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanochemically Induced Solid-State Transformations of Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. researchgate.net [researchgate.net]

- 6. revues.imist.ma [revues.imist.ma]

Levofloxacin hydrate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Levofloxacin Hydrate, a third-generation fluoroquinolone antibiotic. It covers its fundamental chemical properties, mechanism of action, and detailed experimental protocols for its analysis and evaluation, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

Levofloxacin is the optically active L-isomer of ofloxacin and exhibits potent broad-spectrum antibacterial activity.[1][2] It is commercially available as a hemihydrate, which is a stable form for pharmaceutical formulations.[3]

Chemical Structure and Identification

-

Chemical Name: (-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid hemihydrate[4]

-

CAS Number: 138199-71-0[5]

-

Molecular Formula: C₁₈H₂₀FN₃O₄ · 0.5H₂O[5]

-

Molecular Weight: 370.38 g/mol [5]

Molecular Structure:

Physicochemical Data

The following table summarizes key quantitative data for this compound, essential for formulation and analytical method development.

| Property | Value | Reference(s) |

| Melting Point | 214-216°C | [6] |

| Solubility | Water: ≥ 50 mg/mL (135.00 mM); DMSO: 8.33 mg/mL (22.49 mM) | [5] |

| pKa (Strongest Acidic) | 5.45 | [1] |

| pKa (Strongest Basic) | 6.2 | [1] |

| logP | -0.02 | [1] |

| UV λmax | 288 nm (in 10% v/v acetonitrile) | [4] |

Mechanism of Action

Levofloxacin exerts its bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[7][8][9][10][11]

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, levofloxacin primarily targets DNA gyrase. This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[9] Levofloxacin stabilizes the complex between DNA gyrase and DNA, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.[9]

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is critical for the separation of daughter chromosomes following DNA replication.[11] By inhibiting topoisomerase IV, levofloxacin prevents the segregation of replicated DNA, thereby halting cell division.[9]

The following diagram illustrates the signaling pathway of levofloxacin's mechanism of action.

Caption: Mechanism of action of Levofloxacin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and evaluation of levofloxacin.

Quantitative Analysis by UV-Spectrophotometry

This method is suitable for the determination of levofloxacin hemihydrate in bulk and pharmaceutical dosage forms.[4]

-

Reagents and Materials:

-

Acetonitrile (AR grade)

-

Double reverse osmosis water

-

Levofloxacin hemihydrate reference standard

-

UV-Visible Spectrophotometer (e.g., Shimadzu-2450)

-

-

Preparation of Standard Stock Solution:

-

Accurately weigh and dissolve 100 mg of levofloxacin hemihydrate reference standard in 100 mL of 10% v/v acetonitrile to obtain a concentration of 1 mg/mL.

-

From this stock solution, prepare a working standard solution of 100 µg/mL in the same solvent.

-

-

Preparation of Calibration Curve:

-

Prepare a series of dilutions from the working standard solution to obtain concentrations ranging from 2 to 12 µg/mL in 10% v/v acetonitrile.

-

Measure the absorbance of each dilution at 288 nm against a blank of 10% v/v acetonitrile.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Preparation:

-

For tablets, weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 100 mg of levofloxacin and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of 10% v/v acetonitrile, sonicate for 15 minutes, and then dilute to volume with the same solvent.

-

Filter the solution and dilute an aliquot to a final concentration within the calibration range.

-

-

Analysis:

-

Measure the absorbance of the sample preparation at 288 nm.

-

Determine the concentration of levofloxacin in the sample from the calibration curve.

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This RP-HPLC method is designed for the quantitative determination of levofloxacin in bulk and finished tablet forms.[12]

-

Chromatographic Conditions:

-

Column: Shim-pack CLC-ODS (25 cm x 4.6 mm, 5 µm)

-

Mobile Phase: Buffer:Acetonitrile (850:150). The buffer consists of 0.05 M Citric acid monohydrate and 10 mL of 1 M ammonium acetate.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 293 nm

-

Injection Volume: 20 µL

-

-

Preparation of Standard Solution:

-

Accurately weigh and dissolve about 100 mg of Levofloxacin Hemihydrate reference standard in a 100 mL volumetric flask with 0.1 M HCl to get a 1000 µg/mL solution.

-

Further dilute 5 mL of this solution to 50 mL with distilled water to obtain a final concentration of 100 µg/mL.

-

-

Preparation of Sample Solution:

-

Weigh and powder 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 100 mg of Levofloxacin and transfer to a 100 mL volumetric flask.

-

Add 0.1 M HCl, sonicate to dissolve, and make up the volume.

-

Filter the solution and dilute appropriately to a concentration of about 100 µg/mL with distilled water.

-

-

System Suitability:

-

Inject the standard solution six times.

-

The relative standard deviation (% RSD) for the peak areas should be not more than 2.0%.

-

-

Procedure:

-

Inject the standard and sample solutions into the chromatograph.

-

Record the peak areas and calculate the amount of levofloxacin in the sample.

-

Antimicrobial Susceptibility Testing (AST) - Disk Diffusion Method

This method is used to determine the in vitro susceptibility of bacterial isolates to levofloxacin.[13][14]

-

Materials:

-

Levofloxacin disks (5 µg)

-

Mueller-Hinton agar (MHA)

-

Bacterial inoculum equivalent to a 0.5 McFarland standard

-

Sterile swabs

-

Incubator (35 ± 2°C)

-

Quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853)

-

-

Procedure:

-

Prepare a bacterial inoculum adjusted to the turbidity of a 0.5 McFarland standard.

-

Within 15 minutes of adjusting the turbidity, dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

-

Inoculate a dry MHA plate by streaking the swab evenly over the entire surface in three directions.

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically apply a 5 µg levofloxacin disk to the surface of the agar.

-

Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours.

-

Measure the diameter of the zone of inhibition in millimeters.

-

-

Interpretation:

-

Susceptible: ≥ 16 mm

-

Intermediate: 13-15 mm

-

Resistant: ≤ 12 mm

-

Note: Interpretive criteria may vary based on the specific guidelines (e.g., CLSI, EUCAST) being followed.

-

DNA Gyrase Inhibition Assay

This assay determines the inhibitory activity of levofloxacin on the supercoiling activity of bacterial DNA gyrase.[15]

-

Reaction Mixture (30 µL):

-

35 mM Tris-HCl (pH 7.5)

-

24 mM KCl

-

4 mM MgCl₂

-

1.4 mM ATP

-

5 mM DTT

-

1.8 mM spermidine

-

0.1 mg/mL bovine serum albumin (BSA)

-

0.4 µg DNA gyrase (A and B subunits)

-

0.25–0.5 µg relaxed pBR322 plasmid DNA

-

Varying concentrations of levofloxacin

-

-

Procedure:

-

Assemble the reaction mixture on ice.

-

Initiate the reaction by adding the DNA gyrase.

-

Incubate at 25°C for 60 minutes.

-

Terminate the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with ethidium bromide.

-

-

Analysis:

-

The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing concentrations of levofloxacin.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined.

-

Logical Workflow for Analysis

The following diagram outlines a logical workflow for the comprehensive analysis of a this compound sample.

Caption: Logical workflow for the analysis of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. flarer.ch [flarer.ch]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. glpbio.com [glpbio.com]

- 6. Levofloxacin heMihydrate | 138199-71-0 [chemicalbook.com]

- 7. This compound | C36H42F2N6O9 | CID 3033924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]

- 10. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Levofloxacin? [synapse.patsnap.com]

- 12. johronline.com [johronline.com]

- 13. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxoid™ Levofloxacin Antimicrobial Susceptibility discs 5 μg | Request for Quote [thermofisher.com]

- 15. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust RP-HPLC Method for the Analysis of Levofloxacin Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, the L-isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] Accurate and reliable analytical methods are crucial for the quantitative determination of levofloxacin in bulk drug substances and pharmaceutical formulations to ensure its quality, safety, and efficacy. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of levofloxacin hydrate.

Principle

This method utilizes RP-HPLC with UV detection to separate and quantify levofloxacin. The separation is achieved on a C18 column using an isocratic mobile phase composed of an organic solvent and an aqueous buffer. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control analysis.[3]

Experimental Protocols

Materials and Reagents

-

Levofloxacin Hemihydrate Reference Standard

-

Levofloxacin Hemihydrate Sample (e.g., from tablets or bulk drug)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Orthophosphate (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Water (HPLC Grade)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, and autosampler.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][4][5]

-

Electronic Balance

-

pH Meter

-

Sonicator

-

0.45 µm Membrane Filters

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 25mM Potassium Dihydrogen Orthophosphate Buffer (pH 3.0, adjusted with Orthophosphoric Acid) : Acetonitrile (65:35 v/v)[3] |

| Flow Rate | 1.0 mL/min[4][5][6][7] |

| Detection Wavelength | 294 nm[6] |

| Injection Volume | 20 µL[4][6] |

| Column Temperature | Ambient |

| Run Time | 10 minutes |

Preparation of Solutions

-

Buffer Preparation (25mM Potassium Dihydrogen Orthophosphate, pH 3.0): Dissolve 3.4 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.

-

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 65:35 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.[6]

-

Standard Stock Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of Levofloxacin Hemihydrate Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase.

-

Sample Solution Preparation (from tablets): Weigh and powder 20 tablets.[4] Transfer a quantity of powder equivalent to 10 mg of levofloxacin into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Make up the volume with the mobile phase and filter the solution through a 0.45 µm membrane filter.

Experimental Workflow

Caption: Experimental workflow for RP-HPLC analysis of this compound.

Method Validation

The developed RP-HPLC method was validated as per ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3]

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | NMT 2.0 | 1.1 |

| Theoretical Plates | NLT 2000 | > 3000 |

| % RSD of Peak Area (n=6) | NMT 2.0% | < 1.0% |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area |

| 50 | 1254321 |

| 75 | 1881482 |

| 100 | 2508642 |

| 125 | 3135803 |

| 150 | 3762963 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Accuracy (Recovery) Study

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |

| 80% | 80 | 79.8 | 99.75 | 0.5 |

| 100% | 100 | 100.2 | 100.20 | 0.3 |

| 120% | 120 | 119.5 | 99.58 | 0.4 |

Table 4: Precision (Intra-day and Inter-day)

| Concentration (µg/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=6) |

| 100 | 0.45 | 0.68 |

Table 5: LOD and LOQ

| Parameter | Result |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

Table 6: Robustness

| Parameter Variation | % RSD |

| Flow Rate (± 0.1 mL/min) | < 2.0% |

| Mobile Phase Composition (± 2%) | < 2.0% |

Method Validation Parameters

Caption: Relationship of method validation parameters for drug analysis.

Conclusion

The developed RP-HPLC method for the quantitative analysis of this compound is simple, specific, accurate, precise, and robust. The method was successfully validated according to ICH guidelines, and the results indicate its suitability for routine quality control analysis of levofloxacin in bulk and pharmaceutical dosage forms. The short run time allows for a high throughput of samples.

References

- 1. caribjscitech.com [caribjscitech.com]

- 2. HPLC Method for Analysis of Levofloxacin | SIELC Technologies [sielc.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. johronline.com [johronline.com]

- 5. abap.co.in [abap.co.in]

- 6. jsirjournal.com [jsirjournal.com]

- 7. RP-HPLC-UV validation method for levofloxacin hemihydrate estimation in the nano polymeric ocular preparation - Arabian Journal of Chemistry [arabjchem.org]

Application Notes and Protocols for the Quantitative Determination of Levofloxacin in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin is a broad-spectrum synthetic antibiotic of the fluoroquinolone class, widely used in the treatment of various bacterial infections. Accurate and precise quantification of levofloxacin in pharmaceutical formulations is crucial for ensuring its safety, efficacy, and quality. This document provides detailed application notes and protocols for the quantitative determination of levofloxacin in pharmaceutical dosage forms such as tablets, injections, and eye drops, utilizing High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Titrimetry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the determination of levofloxacin.

Experimental Protocol: RP-HPLC for Levofloxacin Tablets

Objective: To quantify the amount of levofloxacin in a tablet formulation.

Materials:

-

Levofloxacin reference standard

-

Levofloxacin tablets

-

HPLC grade acetonitrile, methanol, and water

-

Citric acid monohydrate

-

Ammonium acetate

-

Orthophosphoric acid

-

0.45 µm membrane filters

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., Shim-pack CLC-ODS, 250 mm x 4.6 mm, 5 µm)

-

Sonicator

-

Analytical balance

-

pH meter

Procedure:

-

Mobile Phase Preparation: Prepare a buffer solution containing 0.05 M citric acid monohydrate and 1 M ammonium acetate in water. The mobile phase consists of this buffer and acetonitrile in a ratio of 85:15 (v/v).[1] Adjust the pH to the desired value (e.g., 3) with orthophosphoric acid.[2] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

-

Standard Solution Preparation: Accurately weigh about 100 mg of levofloxacin reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL. From this stock solution, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase.[1]

-

Sample Solution Preparation: Weigh and finely powder 20 levofloxacin tablets. Transfer a quantity of the powder equivalent to 100 mg of levofloxacin to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm membrane filter. Dilute an aliquot of the filtrate with the mobile phase to obtain a final concentration of approximately 100 µg/mL.

-

Chromatographic Conditions:

-

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the chromatograms and measure the peak areas for levofloxacin.

-

Calculation: Calculate the amount of levofloxacin in the sample using the following formula:

Experimental Workflow: HPLC Analysis

Caption: Workflow for the quantitative analysis of levofloxacin by HPLC.

Quantitative Data Summary: HPLC Methods

| Formulation | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Linearity (µg/mL) | Accuracy/Recovery (%) | Reference |

| Tablets | Shim-pack CLC-ODS (25cm x 4.6mm, 5µm) | Buffer:Acetonitrile (85:15) | 1.0 | 293 | - | 97.56 - 98.69 | [1] |

| Tablets | C8 (150 x 4.6 mm, 5µm) | Gradient | 0.5 | 295 | 100 µg/ml (working conc) | 99.06 | [3] |

| Liquid Formulations | C18 (150 × 3.9 mm, 5 μm) | Gradient | 1.0 | 275 | - | 99.83 | [4] |

| Ophthalmic Solution | ODS-phenyl | Acetonitrile: 0.1% trifluoroacetic acid (18:82) | 1.5 | 294 | 50 - 150 | 99.3 | [5] |

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of drugs. The method is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte.

Experimental Protocol: UV-Visible Spectrophotometry for Levofloxacin Eye Drops

Objective: To determine the concentration of levofloxacin in an ophthalmic solution.

Materials:

-

Levofloxacin reference standard

-

Levofloxacin eye drops

-

Distilled water

-

Methanol

-

Acetonitrile

Instrumentation:

-

UV-Visible Spectrophotometer with matched quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Solvent Preparation: Prepare a diluent composed of water, methanol, and acetonitrile in a ratio of 9:0.5:0.5 (v/v/v).[6]

-

Standard Solution Preparation: Accurately weigh about 10 mg of levofloxacin reference standard and dissolve it in the diluent in a 100 mL volumetric flask to get a stock solution of 100 µg/mL.[7] From this stock solution, prepare a series of standard solutions with concentrations ranging from 1.0 to 12.0 µg/mL by appropriate dilution with the diluent.[6]

-

Sample Solution Preparation: Take a volume of the eye drop formulation equivalent to 10 mg of levofloxacin and transfer it to a 100 mL volumetric flask. Dilute to volume with the diluent. Further dilute an aliquot of this solution with the diluent to obtain a final concentration within the calibration range.

-

Determination of Absorption Maximum (λmax): Scan a standard solution of levofloxacin (e.g., 6 µg/mL) from 400 nm to 200 nm against the diluent as a blank to determine the wavelength of maximum absorbance (λmax). The λmax for levofloxacin is typically around 288-292 nm.[6][7]

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to obtain a calibration curve.

-

Analysis of Sample: Measure the absorbance of the sample solution at the λmax.

-

Calculation: Determine the concentration of levofloxacin in the sample solution from the calibration curve. Calculate the amount of levofloxacin in the eye drops, considering the dilution factors.

Experimental Workflow: UV-Visible Spectrophotometry

Caption: Workflow for the quantitative analysis of levofloxacin by UV-Visible Spectrophotometry.

Quantitative Data Summary: UV-Visible Spectrophotometry Methods

| Formulation | Solvent | λmax (nm) | Linearity (µg/mL) | Accuracy/Recovery (%) | Reference |

| Bulk and Dosage Forms | Water:Methanol:Acetonitrile (9:0.5:0.5) | 292 | 1.0 - 12.0 | 99.00 - 100.07 | [6] |

| Eye Drops | Distilled Water | 288 | 10 - 30 | Close to 100 | [7] |

| Injections | 0.1N HCl | 293 | 3 - 7 | 99.84 - 100.18 |

Titrimetry

Titrimetric methods, including potentiometric and non-aqueous titrations, offer a classical and cost-effective approach for the assay of drugs. These methods are particularly useful for the analysis of bulk drug substances.

Experimental Protocol: Potentiometric Titration for Levofloxacin Injections

Objective: To determine the levofloxacin content in an injection formulation by potentiometric titration.

Materials:

-

Levofloxacin injection

-

Standardized 0.05 M Sodium Hydroxide (NaOH) solution

-

Standard Hydrochloric Acid (HCl) solution

-

Distilled water

Instrumentation:

-

Potentiometer with a combined pH electrode

-

Burette

-

Magnetic stirrer

Procedure:

-

Sample Preparation: Take a known volume of the levofloxacin injection. Add a precise amount of standard HCl to the sample, ensuring the amount of HCl is 1.0 to 2.0 times the molar amount of levofloxacin in the sample.

-

Titration: Titrate the prepared sample with a standardized 0.05 M NaOH solution. Monitor the pH of the solution throughout the titration.

-

Endpoint Determination: Record the volume of NaOH added and the corresponding pH values. Plot a titration curve (pH vs. volume of NaOH). The endpoint is determined from the inflection points on the curve. Typically, there will be multiple equivalence points. The volume difference between the first and third sudden pH jumps in the titration curve corresponds to the amount of levofloxacin.

-

Calculation: Calculate the amount of levofloxacin in the injection sample based on the volume of NaOH consumed between the relevant endpoints. This differential method helps to eliminate errors from any free HCl or free levofloxacin in the sample.

Experimental Protocol: Non-Aqueous Titration for Levofloxacin Tablets

Objective: To quantify levofloxacin in tablets using non-aqueous titration. This protocol is adapted from a method for another fluoroquinolone, gatifloxacin, and should be validated for levofloxacin.

Materials:

-

Levofloxacin tablets

-

Glacial acetic acid

-

Standardized 0.1 M Perchloric acid (HClO₄) in glacial acetic acid

-

Crystal violet indicator (0.1% in glacial acetic acid)

Instrumentation:

-

Burette

-

Conical flasks

-

Analytical balance

Procedure:

-

Sample Preparation: Weigh and finely powder 20 levofloxacin tablets. Accurately weigh a portion of the powder equivalent to about 200-400 mg of levofloxacin and transfer it to a 250 mL conical flask.

-

Dissolution: Add 40 mL of glacial acetic acid to the flask and dissolve the powder, using sonication if necessary.[5]

-

Titration: Add 5 drops of crystal violet indicator to the solution. Titrate with standardized 0.1 M perchloric acid until the color changes from violet to yellowish-green.

-

Blank Titration: Perform a blank titration using 40 mL of glacial acetic acid and the same amount of indicator.

-

Calculation: Calculate the amount of levofloxacin in the tablet powder using the following formula:

Where the equivalent weight of levofloxacin is its molecular weight.

Logical Relationship: Titrimetric Analysis

Caption: Logical flow of potentiometric and non-aqueous titration methods for levofloxacin analysis.

Quantitative Data Summary: Titrimetric Methods

| Formulation | Method | Titrant | Endpoint Detection | Recovery (%) | RSD (%) | Reference |

| Injections | Potentiometric Titration | 0.0500 mol·L⁻¹ NaOH | pH inflection points | 97.6 - 102 | < 0.30 | |

| Tablets (adapted) | Non-Aqueous Titration | 0.1 M Perchloric Acid | Crystal Violet Indicator | Good (unspecified) | < 1.0 |

Method Comparison and Recommendations

| Method | Advantages | Disadvantages | Best Suited For |

| HPLC | High specificity, sensitivity, and accuracy. Can separate levofloxacin from impurities and degradation products. | Higher cost, more complex instrumentation and operation. | Routine quality control, stability studies, and analysis of low-concentration formulations. |

| UV-Visible Spectrophotometry | Simple, rapid, and cost-effective. | Lower specificity, potential for interference from excipients or other UV-absorbing compounds. | Quick assays of bulk drug and simple, high-concentration formulations. |

| Titrimetry | Very cost-effective, simple instrumentation, high precision for bulk analysis. | Less sensitive than instrumental methods, may be less suitable for low-dose formulations. | Assay of pure drug substance and high-concentration formulations like tablets and injections. |

For routine quality control of finished pharmaceutical products, HPLC is the recommended method due to its superior specificity and ability to conduct stability-indicating assays. UV-Visible Spectrophotometry serves as a valuable tool for rapid, preliminary analysis and for quality control in resource-limited settings. Titrimetry , particularly potentiometric titration, is a robust and economical method for the assay of levofloxacin in bulk drug and high-dose formulations. The choice of method will ultimately depend on the specific application, available resources, and regulatory requirements.

References

- 1. jetir.org [jetir.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Determination of levofloxacin, norfloxacin, and moxifloxacin in pharmaceutical dosage form or individually using derivative UV spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. latamjpharm.org [latamjpharm.org]

Application Note: UV-Spectrophotometric Assay for Levofloxacin Hemihydrate Tablets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin hemihydrate, a third-generation fluoroquinolone antibiotic, is widely used to treat a variety of bacterial infections.[1] It functions by inhibiting DNA gyrase, a type II topoisomerase, which is essential for bacterial DNA replication and cell division. Accurate and reliable analytical methods are crucial for the quality control of levofloxacin hemihydrate in pharmaceutical formulations to ensure its safety and efficacy. This application note details a simple, rapid, and cost-effective UV-spectrophotometric method for the quantitative determination of levofloxacin hemihydrate in tablet dosage forms. The method is validated according to the International Conference on Harmonisation (ICH) guidelines.[2][3]

Principle

Levofloxacin hemihydrate exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum due to its chemical structure. This property allows for its quantitative determination using UV-spectrophotometry. The method is based on measuring the absorbance of a solution of the drug at its wavelength of maximum absorbance (λmax) and relating it to the concentration using the Beer-Lambert law.

Materials and Reagents

-

Levofloxacin Hemihydrate Reference Standard

-

Levofloxacin Hemihydrate Tablets

-

Methanol (HPLC Grade)[4]

-

Distilled Water[5]

-

0.1 N Hydrochloric Acid[1]

-

0.1 N Sodium Hydroxide[6]

-

Acetonitrile (HPLC Grade)[7]

-

Volumetric flasks

-

Pipettes

-

UV-Visible Spectrophotometer

Experimental Protocols

Selection of Solvent and Determination of Wavelength of Maximum Absorbance (λmax)

The choice of solvent is critical as it can influence the λmax of the drug. Several solvents have been reported for the UV analysis of levofloxacin hemihydrate. A preliminary scan of a dilute solution of levofloxacin hemihydrate in the chosen solvent should be performed in the UV range (200-400 nm) to determine the λmax.[4][5]

Preparation of Standard Stock Solution

Accurately weigh about 10 mg of Levofloxacin Hemihydrate Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the selected solvent to obtain a concentration of 100 µg/mL. Sonicate for 15-25 minutes to ensure complete dissolution.[4] From this stock solution, further dilutions can be made to prepare working standard solutions.

Preparation of Sample Solution

-

Weigh and finely powder not fewer than 20 levofloxacin hemihydrate tablets to get a homogenous mixture.[4]

-

Transfer a quantity of the powder equivalent to 10 mg of levofloxacin hemihydrate to a 100 mL volumetric flask.

-

Add about 70 mL of the solvent and sonicate for 15-25 minutes to ensure complete extraction of the drug.[4]

-

Make up the volume to 100 mL with the solvent and mix well.

-

Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.

-

Dilute a suitable aliquot of the filtrate with the solvent to obtain a final concentration within the linearity range of the method.

Calibration Curve

-

From the standard stock solution, prepare a series of dilutions in the selected solvent to get concentrations in the range of approximately 2-12 µg/mL.[6][7]

-

Measure the absorbance of each dilution at the determined λmax against the solvent as a blank.

-

Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.

-

Determine the correlation coefficient (R²) and the regression equation (y = mx + c).[4][5]

Assay of Levofloxacin Hemihydrate Tablets

-

Measure the absorbance of the prepared sample solution at the λmax using the solvent as a blank.

-

Calculate the concentration of levofloxacin hemihydrate in the sample solution using the regression equation from the calibration curve.

-

The percentage of levofloxacin hemihydrate in the tablets can be calculated using the following formula:

% Assay = (Concentration of drug from sample solution / Labeled amount of drug) x 100

Data Presentation

The quantitative data from various reported UV-spectrophotometric methods for levofloxacin hemihydrate are summarized in the table below for easy comparison.

| Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Reference |

| Methanol | 298 | 3.0 - 8.0 | 0.9999 | [4] |

| Water | 286.4 | 4 - 10 | > 0.997 | [2] |

| Distilled Water | 320 | 2 - 10 | 0.9997 | [5] |

| 0.1 N NaOH | 288 | 2 - 12 | 0.999 | [6] |

| Water:Methanol:Acetonitrile (9:0.5:0.5) | 292 | 1.0 - 12.0 | 0.9998 | [3] |

| 10% v/v Acetonitrile | 288 | 2 - 12 | 0.9999 | [7] |

| 0.1 N HCl | 293 | 2 - 12 | 0.998 | [1] |

Method Validation

The developed analytical method should be validated as per ICH guidelines for parameters such as:

-

Accuracy: Determined by recovery studies, by spiking a known amount of standard drug to the pre-analyzed sample solution. Recovery values should typically be within 98-102%.[1]

-

Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) should be less than 2%.[6]

-

Linearity: Established by the correlation coefficient of the calibration curve.[4][5]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.[1][6]

-

Specificity: The ability of the method to measure the analyte of interest in the presence of other components (excipients).[1]

Visualizations

References

- 1. UV spectrophotometric method for levofloxacin estimation. [wisdomlib.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. ijpsr.com [ijpsr.com]

- 7. scispace.com [scispace.com]

Application Notes and Protocols for Levofloxacin Hydrate in Bacterial Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a critical therapeutic agent against a wide spectrum of Gram-positive and Gram-negative bacteria.[1] Its bactericidal activity stems from the inhibition of essential enzymes involved in bacterial DNA replication.[2][3] However, the emergence and spread of levofloxacin-resistant bacterial strains pose a significant threat to its clinical efficacy, making the study of resistance mechanisms and the development of strategies to mitigate resistance imperative.[4] Poor quality antibacterial products and the development of drug resistance are potential risk factors for treatment failure.[4]

These application notes provide an overview of levofloxacin's mechanism of action, the primary pathways of resistance, and detailed protocols for key in vitro assays used to characterize and quantify bacterial resistance to this important antibiotic.

Mechanism of Action

Levofloxacin's primary antibacterial effect is the inhibition of two critical bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication and transcription.[2][7]

-

Topoisomerase IV: This enzyme is crucial for the separation (decatenation) of replicated daughter DNA strands following a round of replication.[5]

Levofloxacin binds to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal the break. This leads to an accumulation of double-stranded DNA breaks, halting DNA replication and transcription, which ultimately results in rapid bacterial cell death.[5][7]

Core Mechanisms of Bacterial Resistance

Bacteria primarily develop resistance to levofloxacin through three mechanisms:

-

Target-Site Mutations: Spontaneous mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most common resistance mechanism.[6][8] These mutations occur in specific regions known as the Quinolone-Resistance Determining Regions (QRDRs) and alter the enzyme structure, reducing levofloxacin's binding affinity.[8][9] High-level resistance often involves mutations in both target enzymes.[10]

-

Efflux Pump Overexpression: Bacteria can actively pump levofloxacin out of the cell using membrane-bound efflux pumps, preventing the drug from reaching its intracellular targets.[5][6] Overexpression of native efflux pumps, such as NorA in Staphylococcus aureus or MexCD-OprJ in Pseudomonas aeruginosa, can confer resistance.[6][11]

-

Plasmid-Mediated Resistance: Resistance genes located on mobile genetic elements (plasmids) can be transferred between bacteria. These genes may encode Qnr proteins that protect DNA gyrase from levofloxacin, an enzyme (AAC(6')-Ib-cr) that modifies and inactivates the drug, or specific efflux pumps.[11]

Below is a diagram illustrating the mechanism of action and the corresponding resistance pathways.

Caption: Levofloxacin's mechanism of action and key bacterial resistance pathways.

Experimental Protocols

Studying bacterial resistance to levofloxacin involves several key in vitro assays. The following sections detail the protocols for these fundamental experiments.

Minimum Inhibitory Concentration (MIC) Determination

Application Note: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] It is a fundamental measure of an antibiotic's potency and is used to classify bacteria as susceptible, intermediate, or resistant.[13][14]

Protocol: Broth Microdilution Method (based on CLSI guidelines)

-

Prepare Levofloxacin Stock Solution: Prepare a stock solution of levofloxacin hydrate in a suitable solvent (e.g., sterile deionized water or 0.1 N NaOH, followed by dilution in sterile water) at a concentration of 1280 µg/mL.

-

Prepare Inoculum:

-

Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

-

Transfer colonies to a tube containing 4-5 mL of a suitable broth (e.g., Mueller-Hinton Broth - MHB).

-

Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Adjust the turbidity of the bacterial suspension with sterile broth to match the 0.5 McFarland standard.

-

Within 15 minutes of adjustment, dilute the suspension 1:100 in MHB to yield a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.

-

-

Prepare Microdilution Plate:

-

Use a sterile 96-well microtiter plate.

-

Dispense 50 µL of sterile MHB into wells 2 through 12 of a designated row.

-

Add 100 µL of the levofloxacin stock solution (or a working dilution) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no antibiotic).

-

This results in final levofloxacin concentrations ranging, for example, from 64 µg/mL to 0.06 µg/mL.

-

-

Inoculate Plate:

-

Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to each well. This brings the final volume to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC:

References

- 1. researchgate.net [researchgate.net]

- 2. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Levoflox 500 - Uses, Side Effects, Composition, Dosage & Price [pacehospital.com]

- 4. Levofloxacin: Insights Into Antibiotic Resistance and Product Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Levaquin (Levofloxacin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. liofilchem.com [liofilchem.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. himedialabs.com [himedialabs.com]

Application Notes and Protocols: Levofloxacin as an Internal Standard in Chromatographic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical practice to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. Levofloxacin, a third-generation fluoroquinolone antibiotic, possesses physicochemical and chromatographic properties that could make it a candidate for use as an internal standard in specific analytical scenarios, particularly for the quantification of other fluoroquinolones or structurally related compounds.

This document provides a comprehensive overview of the considerations and a detailed protocol for the application of levofloxacin as an internal standard in High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of Levofloxacin

The suitability of a compound as an internal standard is largely dictated by its physicochemical properties. Levofloxacin exhibits characteristics that are pertinent to its potential use in this capacity.

| Property | Value/Description | Significance for Use as an Internal Standard |

| Chemical Formula | C₁₈H₂₀FN₃O₄ | Provides a basis for its molecular weight and potential interactions. |

| Molecular Weight | 361.37 g/mol | Similar to other fluoroquinolones, which is a desirable characteristic for an IS. |

| Solubility | Moderately soluble in water. | Allows for its use in aqueous mobile phases commonly employed in reversed-phase chromatography.[1] |

| pKa | Two dissociation constants, enabling it to exist in cationic, zwitterionic, and anionic forms depending on pH. | Its retention behavior can be manipulated by adjusting the mobile phase pH, offering flexibility in method development. |

| UV Absorbance | Strong absorbance in the UV region, with a maximum typically around 290-300 nm. | Enables sensitive detection using UV detectors, which are common in HPLC systems. |

| LogP | 2.1 | Indicates moderate lipophilicity, suitable for reversed-phase chromatography.[2] |

| Chemical Stability | Generally stable under typical chromatographic conditions. | A crucial requirement for an internal standard to ensure it does not degrade during the analytical process. |

Considerations for Using Levofloxacin as an Internal Standard

While levofloxacin has properties that could make it a suitable internal standard, several factors must be carefully considered:

-

Analyte Similarity: Levofloxacin is most appropriately used as an internal standard for the analysis of other fluoroquinolone antibiotics or compounds with similar chemical structures and chromatographic behavior.

-

Absence in Samples: It is imperative to ensure that levofloxacin is not present in the unknown samples to be analyzed, as this would lead to inaccurate quantification.

-

Resolution: The chromatographic method must achieve baseline separation between the analyte(s) of interest and levofloxacin.

-

Co-elution: There should be no co-eluting peaks from the sample matrix that interfere with the levofloxacin peak.

-

Stability: The stability of levofloxacin in the sample matrix and under the chosen extraction and chromatographic conditions should be verified.

Experimental Workflow for Method Development

The process of developing a chromatographic method using levofloxacin as an internal standard involves several key steps, from initial feasibility to final validation.

Hypothetical Experimental Protocol: Quantification of Moxifloxacin using Levofloxacin as an Internal Standard

This protocol describes a hypothetical HPLC-UV method for the quantification of moxifloxacin in a pharmaceutical formulation using levofloxacin as the internal standard.

Materials and Reagents

-

Moxifloxacin Hydrochloride (Reference Standard)

-

Levofloxacin (Internal Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

o-Phosphoric Acid (Analytical Grade)

-

Water (HPLC Grade)

-

Pharmaceutical formulation containing Moxifloxacin

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

-

Data acquisition and processing software.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 10 mM o-phosphoric acid (25:75, v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 30 °C |

| Detection Wavelength | 293 nm (for both Moxifloxacin and Levofloxacin) |

| Injection Volume | 20 µL |

Preparation of Solutions

-

Standard Stock Solution of Moxifloxacin (100 µg/mL): Accurately weigh 10 mg of Moxifloxacin Hydrochloride reference standard and dissolve in 100 mL of methanol.

-

Internal Standard Stock Solution of Levofloxacin (100 µg/mL): Accurately weigh 10 mg of Levofloxacin and dissolve in 100 mL of methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Moxifloxacin stock solution and a fixed volume of the Levofloxacin internal standard stock solution into volumetric flasks and diluting with the mobile phase to obtain final concentrations of Moxifloxacin ranging from 0.1 to 20 µg/mL, each containing 5 µg/mL of Levofloxacin.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration standards.

-

Sample Preparation: For a pharmaceutical formulation, take a portion equivalent to a single dose, dissolve it in a suitable solvent, and dilute to an expected Moxifloxacin concentration within the calibration range. Spike with the Levofloxacin internal standard to a final concentration of 5 µg/mL.

Method Validation